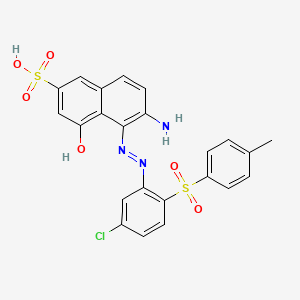
N-Formyl-L-alanine succinic anhydride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Formyl-L-alanine succinic anhydride: is a chemical compound with the molecular formula C12H16N2O8 and a molecular weight of 316.26404 g/mol . It is known for its unique structure, which includes both an anhydride and a formyl group. This compound is used in various scientific research applications due to its reactivity and functional properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Formyl-L-alanine succinic anhydride typically involves the reaction of N-Formyl-L-alanine with succinic anhydride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at a temperature range of 0-25°C . The reaction mixture is stirred for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product. The use of high-performance liquid chromatography (HPLC) is common for the purification and quality control of the compound .
Análisis De Reacciones Químicas
Types of Reactions
N-Formyl-L-alanine succinic anhydride undergoes various chemical reactions, including:
Hydrolysis: The anhydride group can be hydrolyzed to form the corresponding diacid.
Aminolysis: Reaction with amines to form amides.
Esterification: Reaction with alcohols to form esters.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Aminolysis: Primary or secondary amines in the presence of a catalyst such as .
Esterification: Alcohols in the presence of an acid catalyst like or .
Major Products
Hydrolysis: Succinic acid and N-Formyl-L-alanine.
Aminolysis: N-Formyl-L-alanine amide derivatives.
Esterification: N-Formyl-L-alanine ester derivatives.
Aplicaciones Científicas De Investigación
N-Formyl-L-alanine succinic anhydride is utilized in various scientific research fields, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Applied in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-Formyl-L-alanine succinic anhydride involves its reactivity with nucleophiles due to the presence of the anhydride group. The compound can form covalent bonds with amino groups in proteins, leading to modifications that can alter protein function. This reactivity is exploited in various biochemical assays and research applications .
Comparación Con Compuestos Similares
Similar Compounds
- N-Formyl-L-alanine
- Succinic anhydride
- N-Formyl-L-alanine methyl ester
Uniqueness
N-Formyl-L-alanine succinic anhydride is unique due to its dual functional groups (anhydride and formyl), which provide a versatile platform for chemical modifications. This dual functionality is not commonly found in similar compounds, making it a valuable reagent in synthetic and analytical chemistry .
Propiedades
Número CAS |
93964-72-8 |
|---|---|
Fórmula molecular |
C12H16N2O8 |
Peso molecular |
316.26 g/mol |
Nombre IUPAC |
bis[(2S)-2-formamidopropanoyl] butanedioate |
InChI |
InChI=1S/C12H16N2O8/c1-7(13-5-15)11(19)21-9(17)3-4-10(18)22-12(20)8(2)14-6-16/h5-8H,3-4H2,1-2H3,(H,13,15)(H,14,16)/t7-,8-/m0/s1 |
Clave InChI |
ANVMHYAOVDRNIM-YUMQZZPRSA-N |
SMILES isomérico |
C[C@@H](C(=O)OC(=O)CCC(=O)OC(=O)[C@H](C)NC=O)NC=O |
SMILES canónico |
CC(C(=O)OC(=O)CCC(=O)OC(=O)C(C)NC=O)NC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![10,12-Dioxapentacyclo[6.3.1.13,6.02,7.09,11]tridec-4-ene](/img/structure/B13776574.png)


![4,5-dihydro-1H-imidazol-2-yl-[2-(4-methoxyphenyl)-2-oxoethyl]-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]azanium;iodide](/img/structure/B13776601.png)

